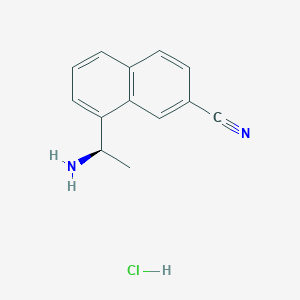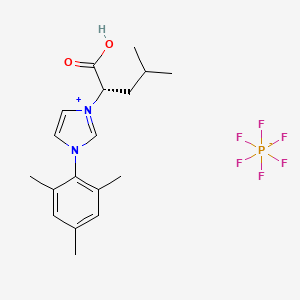
(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a mesityl group and a hexafluorophosphate anion, contributes to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of an imidazole derivative with an appropriate alkylating agent under controlled conditions.
Introduction of the Mesityl Group: The mesityl group is introduced via a Friedel-Crafts alkylation reaction, where mesitylene reacts with the imidazolium core in the presence of a Lewis acid catalyst.
Addition of the Carboxy-Methylbutyl Side Chain: The carboxy-methylbutyl side chain is attached through a nucleophilic substitution reaction, where the imidazolium core reacts with a suitable carboxy-methylbutyl halide.
Formation of the Hexafluorophosphate Salt: The final step involves the ion exchange reaction, where the imidazolium compound is treated with hexafluorophosphoric acid to form the hexafluorophosphate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazolium core or the mesityl group, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., aluminum chloride), transition metal catalysts (e.g., palladium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a range of functionalized imidazolium salts.
科学研究应用
(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications, including:
Chemistry: Used as a catalyst or ligand in various organic reactions, including cross-coupling and polymerization.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
作用机制
The mechanism of action of (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) involves interactions with molecular targets and pathways, such as:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with nucleic acid functions.
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium hexafluorophosphate: Similar imidazolium salt with a butyl side chain.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Another imidazolium salt with a different anion.
1-Mesityl-3-methylimidazolium chloride: Similar compound with a chloride anion.
Uniqueness
(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to its specific combination of a carboxy-methylbutyl side chain, a mesityl group, and a hexafluorophosphate anion
属性
IUPAC Name |
(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.F6P/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;1-7(2,3,4,5)6/h6-7,9-12,16H,8H2,1-5H3;/q;-1/p+1/t16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWTWRDIEAJVBL-NTISSMGPSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F6N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)
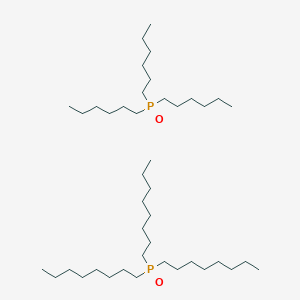
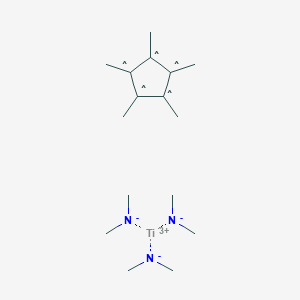
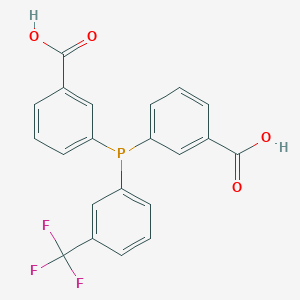

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
